molecular formula C9H6F4O2 B1408198 3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde CAS No. 1564713-64-9

3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde

Cat. No.: B1408198
CAS No.: 1564713-64-9
M. Wt: 222.14 g/mol
InChI Key: HOZSGAKRDRTJAB-UHFFFAOYSA-N
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Description

3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde is an organic compound with the molecular formula C9H6F4O2 and a molecular weight of 222.14 g/mol . It is characterized by the presence of a fluorine atom at the 3-position and a trifluoroethoxy group at the 2-position of the benzaldehyde ring. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde typically involves the reaction of 3-fluorobenzaldehyde with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: It is explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde is unique due to the presence of both a fluorine atom and a trifluoroethoxy group, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .

Biological Activity

3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde is a compound of interest due to its potential biological activities, particularly in the realm of antimalarial research. This article discusses its synthesis, biological evaluations, and relevant findings from recent studies.

Synthesis and Structural Characteristics

The compound is synthesized as part of a broader class of chalcones that incorporate the 2,2,2-trifluoroethoxy group. This structural modification is significant as it influences the compound's biological properties. The synthesis typically involves the reaction of appropriate aldehydes with ketones under basic conditions, followed by functionalization to introduce the trifluoroethoxy group.

Antiplasmodial Activity

Recent studies have focused on the antiplasmodial activity of chalcones containing the 2,2,2-trifluoroethoxy group. Notably:

  • Position-Dependent Efficacy : The biological activity of these compounds varies significantly based on the position of the trifluoroethoxy group on the phenyl ring. Compounds with this group at the ortho position exhibited enhanced antiplasmodial activity against Plasmodium falciparum compared to those with substitutions at meta or para positions .
  • IC50 Values : Among the synthesized compounds, specific chalcones (e.g., compounds 3a and 3f) demonstrated significant inhibitory effects with IC50 values of 3.0 μg/mL and 2.2 μg/mL, respectively . These values indicate a promising potential for further development as antimalarial agents.
  • Selectivity Index : The selectivity index (SI) for these compounds was calculated to be above 8, suggesting low cytotoxicity towards mammalian cells (Vero cells), which is favorable for therapeutic applications .

Cytotoxicity and Hemolytic Activity

Cytotoxicity assays revealed that while these compounds are effective against malaria parasites, they exhibit minimal toxicity to human cells. The hemolytic activity was assessed using normal erythrocytes, demonstrating that at effective concentrations for antiplasmodial activity, there was no significant lysis observed .

Comparative Analysis of Related Compounds

A comparative analysis of other fluoroethoxy-containing chalcones reveals that:

Compound TypeIC50 (μg/mL)Selectivity Index
Ortho-substituted Chalcones2.2 - 3.08.6 - 8.2
Meta-substituted ChalconesWeakN/A
Para-substituted ChalconesWeakN/A

This table illustrates that ortho-substituted chalcones are more effective than their meta or para counterparts in terms of both potency and selectivity.

Case Studies and Research Findings

Case Study 1 : A study evaluated various chalcones for their antiplasmodial properties in combination with artemisinin. The combination therapy showed enhanced efficacy against P. falciparum, indicating that these compounds could serve as adjuncts in malaria treatment strategies .

Case Study 2 : Another research effort focused on synthesizing a series of fluoroethoxychalcones to determine the impact of fluorine substitution on biological activity. Results indicated that monofluorinated compounds generally exhibited better efficacy than trifluorinated analogs .

Properties

IUPAC Name

3-fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c10-7-3-1-2-6(4-14)8(7)15-5-9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZSGAKRDRTJAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)OCC(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.